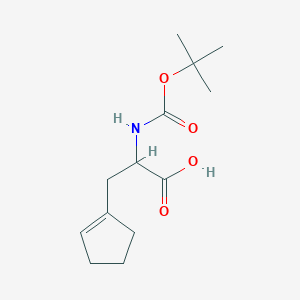

Boc-beta-cyclopenten-1-yl-DL-alanine

Descripción

Boc-beta-cyclopenten-1-yl-DL-alanine is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a beta-substituted cyclopentenyl ring. This compound is part of a broader class of Boc-protected amino acids, which are critical intermediates in peptide synthesis due to their stability and ease of deprotection under mild acidic conditions . The cyclopentenyl substituent introduces a five-membered unsaturated ring, which may influence steric and electronic properties compared to saturated or aromatic analogs.

Propiedades

IUPAC Name |

3-(cyclopenten-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h6,10H,4-5,7-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAZNVBLRNCMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of Boc-beta-cyclopenten-1-yl-DL-alanine typically involves the protection of the amino group with a Boc group, followed by the introduction of the cyclopentene ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and consistency.

Análisis De Reacciones Químicas

Boc-beta-cyclopenten-1-yl-DL-alanine undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies

Boc-beta-cyclopenten-1-yl-DL-alanine is utilized to investigate enzyme inhibition mechanisms, particularly in amino acid metabolism. Its incorporation into peptides allows researchers to study how structural modifications can affect enzyme activity.

Protein Synthesis Research

This compound is integrated into peptide chains to assess the influence of non-standard amino acids on protein structure and function. Studies have shown that the presence of beta-amino acids can enhance the stability and biological activity of peptides.

Antibacterial Development

Research has indicated that Boc-beta-cyclopenten-1-yl-DL-alanine may disrupt bacterial amino acid biosynthesis pathways, making it a candidate for developing new antibacterial agents. Its unique structure allows for interactions that can inhibit bacterial growth.

Metabolic Pathway Elucidation

As a metabolic probe, this compound aids in tracing specific metabolic pathways. It provides insights into metabolic processes by serving as a marker for tracking the flow of metabolites in biological systems.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of a specific enzyme involved in amino acid metabolism, Boc-beta-cyclopenten-1-yl-DL-alanine was found to act as a competitive inhibitor. The results demonstrated a significant reduction in enzymatic activity when the compound was present, highlighting its potential as an inhibitor in metabolic studies.

Case Study 2: Antibacterial Activity

A series of experiments tested Boc-beta-cyclopenten-1-yl-DL-alanine against various bacterial strains. The compound exhibited notable antibacterial properties, particularly against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

Mecanismo De Acción

The mechanism of action of Boc-beta-cyclopenten-1-yl-DL-alanine involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. It acts as a competitive inhibitor in enzyme inhibition studies, interacting with the active sites of enzymes and affecting their catalytic activity. The molecular targets and pathways involved include amino acid metabolism and protein synthesis.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural attributes and available data for Boc-beta-cyclopenten-1-yl-DL-alanine and its analogs:

| Compound Name | CAS Number | Molecular Formula (Inferred) | Molecular Weight (Inferred) | Substituent Type | Key Structural Features |

|---|---|---|---|---|---|

| Boc-beta-cyclopenten-1-yl-DL-alanine | Not provided | ~C14H21NO4 | ~291.3 g/mol | Cyclopentenyl (unsaturated) | Five-membered ring with one double bond |

| Boc-beta-cyclopentyl-DL-alanine | 112695-98-4 | ~C14H23NO4 | ~293.3 g/mol | Cyclopentyl (saturated) | Fully saturated five-membered ring |

| 1-(Boc-Amino)cyclopropanecarboxylic acid | 88950-64-5 | C9H15NO4 | 201.22 g/mol | Cyclopropane | Highly strained three-membered ring |

| Boc-D-3-Benzothienylalanine | 111082-76-9 | ~C16H17NO4S | ~319.4 g/mol | Benzothienyl (aromatic) | Aromatic heterocyclic sulfur-containing ring |

Key Observations :

- Ring Strain: The cyclopropane derivative (1-(Boc-Amino)cyclopropanecarboxylic acid) exhibits high ring strain, which may enhance reactivity in certain synthetic contexts .

Physicochemical Properties

Limited data are available for Boc-beta-cyclopenten-1-yl-DL-alanine, but comparisons can be inferred:

- Solubility : Cyclopentenyl and cyclopentyl analogs are likely less polar than the cyclopropane derivative due to larger hydrophobic substituents.

- Stability : The unsaturated cyclopentenyl group may render the compound more prone to oxidation compared to saturated analogs.

Actividad Biológica

Boc-beta-cyclopenten-1-yl-DL-alanine is a synthetic amino acid analog notable for its unique structural features and diverse biological activities. This compound has garnered attention in scientific research, particularly in the fields of enzyme inhibition, protein synthesis, and antimicrobial development.

Overview of Boc-beta-cyclopenten-1-yl-DL-alanine

Chemical Structure and Properties

- Molecular Formula: C13H21NO4

- Molecular Weight: 255.31 g/mol

- Structure: The compound features a beta-cyclopentene moiety protected by a Boc (tert-butyloxycarbonyl) group, which is crucial for its stability and reactivity in biochemical applications.

Boc-beta-cyclopenten-1-yl-DL-alanine acts primarily as a competitive inhibitor in various enzyme inhibition studies. Its mechanism involves:

- Incorporation into Peptides: When integrated into peptide sequences, it can alter the conformation and function of the resulting proteins.

- Interaction with Enzymes: The compound interacts with the active sites of enzymes, influencing their catalytic activity and thereby affecting metabolic pathways, particularly those related to amino acid metabolism .

Biological Activities

-

Enzyme Inhibition

- Studies have shown that Boc-beta-cyclopenten-1-yl-DL-alanine effectively inhibits key enzymes involved in amino acid metabolism. This property makes it a valuable tool for investigating metabolic pathways and enzyme mechanisms.

- Antimicrobial Properties

- Protein Synthesis Research

Comparative Analysis with Similar Compounds

The following table compares Boc-beta-cyclopenten-1-yl-DL-alanine with other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-alpha-alanine | Standard alpha-amino acid | Commonly used; lacks cyclization potential |

| Boc-beta-alanine | Beta-amino acid | Different protective group; less stability |

| Fmoc-gamma-butyric acid | Gamma-amino acid | Larger ring structure; different reactivity profile |

| Fmoc-beta-homoalanine | Extended beta-amino acid | Longer chain; different biological activity |

The presence of the cyclopentene ring in Boc-beta-cyclopenten-1-yl-DL-alanine provides unique reactivity and biological properties not found in its analogs.

Case Studies

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of Boc-beta-cyclopenten-1-yl-DL-alanine on amino acid racemase demonstrated significant competitive inhibition, with an IC50 value indicating effective inhibition at low concentrations. This suggests its potential use in therapeutic applications targeting amino acid metabolism disorders.

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial efficacy of Boc-beta-cyclopenten-1-yl-DL-alanine against various bacterial strains. Results indicated moderate antibacterial activity, supporting its potential as a lead compound in antibiotic development .

Q & A

Q. How to address discrepancies between theoretical and experimental LogP values for Boc-beta-cyclopenten-1-yl-DL-alanine?

- Methodological Answer : Experimental LogP (e.g., 1.8 via shake-flask method) may differ from predicted values (XLOGP3 ≈ 2.1). Reconcile by:

- Fragment-based correction : Account for the cyclopentenyl group’s hydrophobicity using group contribution methods.

- LC-MS/MS to quantify partitioning in octanol-water systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.